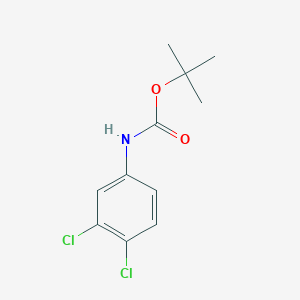

叔丁基 3,4-二氯苯基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the tert-butyl group providing steric bulk that can influence the reactivity and physical properties of the compound. For example, the crystal structure of a related compound, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, showed a strong interaction between the sulfonyl group and the thiadiazole ring .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives can be involved in iodolactamization, which is a key step in the enantioselective synthesis of certain intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, aramids with tert-butyl carbazole units exhibit high thermal stability, with decomposition temperatures above 450 °C and glass-transition temperatures ranging from 295 to 321 °C . The electrochemical properties of these compounds are also notable, with reversible electrochemical oxidation and electrochromic behaviors observed .

科学研究应用

对映选择性合成

- Storgaard 和 Ellman (2009) 的一项研究讨论了叔丁基氨基甲酸酯在铑催化的芳基硼酸与原位生成的 N-Boc 芳基亚胺的对映选择性加成中的应用,这是有机合成中的关键步骤 (Storgaard & Ellman, 2009)。

噻二唑磺酰胺的前体

- Pedregosa 等人 (1996) 研究了与叔丁基 3,4-二氯苯基氨基甲酸酯相关的化合物,重点关注其键长和键角,表明磺酰基和噻二唑环之间的相互作用,这与药物化学有关 (Pedregosa 等人,1996)。

生物相容性聚合物

- Tsai、Wang 和 Darensbourg (2016) 展示了使用叔丁基 3,4-二羟基丁酸酯碳酸酯生产生物相容性聚合物,突出其在生物医学应用中的潜力 (Tsai, Wang, & Darensbourg, 2016)。

晶体结构和分子相互作用

- Baillargeon 等人 (2017) 分析了叔丁基 (5-氯戊-2,4-二炔-1-基) 氨基甲酸酯的晶体结构,揭示了对材料科学至关重要的分子相互作用的见解 (Baillargeon 等人,2017)。

合成方法

- 刘凤虎 (2014) 合成了一种新化合物——叔丁基 2-氨基-4-苯乙基苯基氨基甲酸酯,并系统地评估了四种生产方法 (刘凤虎,2014)。

有机合成中的构建模块

- Guinchard、Vallée 和 Denis (2005) 将叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯描述为一类新型的 N-(Boc) 亚硝酮等价物,可用于有机合成 (Guinchard, Vallée, & Denis, 2005)。

光物理和电化学性质

- Huang 等人 (2014) 合成了基于叔丁基咔唑衍生物的热激活延迟荧光双极性材料,研究了它们的光物理和电化学性质 (Huang 等人,2014)。

电致变色芳纶

- Hsiao、Wang 和 Liao (2014) 制备了具有叔丁基咔唑单元的可见光和近红外电致变色芳纶,探索了它们的热稳定性和电致变色行为 (Hsiao, Wang, & Liao, 2014)。

药物化学中的比较研究

- Westphal 等人 (2015) 评估了药物类似物中的叔丁基异构体,记录了它们的理化数据和在药物化学中的功效 (Westphal 等人,2015)。

光降解研究

- Chia、Tang 和 Weavers (2004) 探索了在叔丁醇存在下 4-氯苯酚的光降解,为环境化学做出了贡献 (Chia, Tang, & Weavers, 2004)。

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular processes, but specific effects would depend on the nature of the targets and the context in which they are acting .

属性

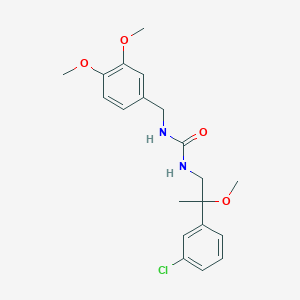

IUPAC Name |

tert-butyl N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVZIKQSSCHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)

![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)

![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)

![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)